molecular formula C11H9BrN2O B13282885 1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13282885
M. Wt: 265.11 g/mol
InChI Key: QDNWKHCYLVQFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one is a brominated pyrazole derivative featuring a phenyl ring substituted at the ortho position with a 4-bromo-1H-pyrazole moiety and an acetyl group (ethanone) at the benzylic position. This structure combines the electron-withdrawing bromine atom on the pyrazole ring with the ketone group, influencing its electronic and steric properties.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

1-[2-(4-bromopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H9BrN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3

InChI Key

QDNWKHCYLVQFKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategy via Pyrazole Triflates

A highly effective and general approach to synthesize ortho-substituted 1-phenyl-1H-pyrazole ethanones involves the preparation of pyrazole triflates followed by palladium-catalyzed Suzuki or related cross-coupling reactions.

  • Starting Material : 3-hydroxy-1-phenyl-1H-pyrazole.
  • Step 1 : Acetylation of the hydroxy-pyrazole using acetic anhydride at 100°C to protect the hydroxyl group.
  • Step 2 : Fries rearrangement (AlCl3, CS2, reflux) to move the acetyl group ortho to the pyrazole.
  • Step 3 : Conversion of the hydroxyl group to triflate using triflic anhydride (Tf2O), triethylamine (TEA) in dichloromethane (DCM) at room temperature.
  • Step 4 : Palladium-catalyzed Suzuki coupling of the pyrazole triflate with 4-bromophenylboronic acid in the presence of Pd(PPh3)4 catalyst and K3PO4 base, yielding the desired 1-[2-(4-bromo-1H-pyrazol-1-yl)phenyl]ethan-1-one.

Key Conditions:

Step Reagents/Conditions Yield (%)
Acetylation Ac2O, 100 °C, 0.5 h ~75
Fries Rearrangement AlCl3, CS2, reflux, 3 h ~74
Triflation Tf2O, TEA, DCM, rt, 1 h ~85
Suzuki Coupling Pd(PPh3)4, K3PO4, KBr, solvent, reflux 50-94
  • This method allows for moderate to high yields (50-94%) depending on the boronic acid used.
  • The triflate intermediate is key for selective coupling at the pyrazole ring.
  • The reaction is versatile and can be adapted for other aryl substituents.

Lithiation and Formylation Approach

Another synthetic route involves selective lithiation of a brominated pyrazole derivative followed by quenching with electrophiles:

  • Step 1 : Bromination of 1-phenyl-1H-pyrazole at the 4-position using bromine in chloroform.
  • Step 2 : Benzylation of the hydroxy group with benzyl chloride under alkaline conditions.
  • Step 3 : Treatment with n-butyllithium (n-BuLi) at -78 °C to exchange bromine for lithium selectively.
  • Step 4 : Quenching with N,N-dimethylformamide (DMF) to introduce a formyl group at the lithiated position.
  • Step 5 : Deprotection of benzyl group with trifluoroacetic acid (TFA).

This method yields 4-formyl-1-phenylpyrazole intermediates that can be further transformed into ethanone derivatives by oxidation or other functional group transformations.

Condensation of Chalcones with Hydrazine Derivatives

A classical method for pyrazoline derivatives closely related to pyrazoles uses chalcone precursors:

  • Procedure : Reflux substituted chalcones with hydrazine hydrate in the presence of aliphatic acids (formic, acetic, or propionic acid) for 8 hours.
  • Outcome : Formation of N-substituted pyrazolines, which can be oxidized or further derivatized to pyrazole ethanones.
  • This method is less direct for the exact compound but provides a route to related pyrazole derivatives.

One-Pot Multi-Component Reactions

Recent advances include one-pot procedures combining aldehydes, hydrazines, and alkynes under iodine catalysis or metal catalysis to form substituted pyrazoles:

  • These methods often involve in situ formation of acyl phenylacetylene intermediates, followed by cyclization with hydrazines.
  • They offer regioselective synthesis of 1,3,5-trisubstituted pyrazoles, which can be tailored to include bromo substituents and ethanone groups.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Pd-Catalyzed Cross-Coupling Pyrazole triflate + 4-bromophenylboronic acid, Pd(PPh3)4, K3PO4 High selectivity, versatile, good yields Requires preparation of triflate intermediate 50-94
Lithiation/Formylation Brominated pyrazole, n-BuLi, DMF, TFA Direct functionalization, well-established Low temperature, sensitive reagents ~70
Chalcone Condensation Chalcone + hydrazine hydrate + acid reflux Simple, classical method Less direct for target compound 67-87 (related compounds)
One-Pot Multi-Component Synthesis Aldehydes + hydrazines + alkynes + I2 or metal catalyst Efficient, fewer steps Complex mixtures, optimization needed Variable

Research Findings and Notes

  • The palladium-catalyzed cross-coupling approach is the most widely adopted for preparing this compound specifically, due to its versatility and moderate to high yields.
  • Lithiation methods provide a complementary approach for introducing formyl groups that can be converted to ethanones, but require careful temperature control and handling of strong bases.
  • Chalcone condensation methods are more suitable for pyrazoline derivatives and may require additional steps to reach the target pyrazole ethanone.
  • One-pot methods using iodine or nano-catalysts are promising for rapid synthesis but need further optimization for scale-up and selectivity.
  • Analytical characterization of intermediates and final products typically involves NMR (1H, 13C), IR spectroscopy, and melting point determination to confirm structure and purity.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding . These interactions can modulate the activity of proteins and enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Pyrazole-Ethanone Derivatives with Varying Aryl Groups

  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Substitution of the bromophenyl group with a chlorophenyl and methylpyrazole alters electronic properties.
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (): Replacing ethanone with butanone introduces a longer alkyl chain, increasing lipophilicity. The dihydropyrazole ring enhances conformational rigidity, which may improve binding affinity in biological targets .

Heterocyclic Variations

  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one () :
    Incorporation of a thiazole ring introduces sulfur, altering electronic distribution and enabling hydrogen bonding. This structural change could enhance antimicrobial activity compared to purely aromatic systems .

Physical Properties

Compound (Reference) Substituents/Modifications Melting Point (°C) Key Analytical Data
1-(4-(Chloromethyl)phenyl) derivative () Chloromethylphenyl, sulfanylidene group 137.3–138.5 NMR (¹H, ¹³C), DFT studies
1-(2-((2-Bromobenzyl)amino)phenyl)ethan-1-one () Bromobenzylamino group 141–143 NMR, MS, IR
1-(1-Phenylpyrazol-4-yl)ethanone () Phenylpyrazole N/A CAS 91062-67-8, PubChem CID 15166205

Key Observations :

  • Bromine and chlorine substituents correlate with higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
  • Thiazole- and azetidine-containing analogs lack reported melting points, suggesting challenges in crystallization due to structural complexity .

Antimicrobial Activity

  • Thiazole Derivatives () : Sulfur-containing analogs may leverage thiazole’s role in disrupting microbial cell walls, though specific data for the target compound remain unexplored .

Biological Activity

1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known as 4-bromo-1-(2-phenylethanone)-1H-pyrazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10BrN2O
  • Molar Mass : 265.11 g/mol
  • CAS Number : 1182992-21-7

Pharmacological Activities

The biological activity of this compound is largely attributed to the pyrazole moiety, which has been recognized for its wide range of pharmacological effects. Recent studies have highlighted several key activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and S. aureus. The results demonstrated that certain derivatives, including those related to this compound, showed significant antibacterial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

Compounds containing the pyrazole structure have been shown to possess anti-inflammatory properties. A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that some derivatives exhibited up to 85% inhibition at specific concentrations, highlighting their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study reported that specific pyrazole derivatives effectively inhibited the growth of breast cancer cells in vitro .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of pyrazole derivatives and assessed their antimicrobial activity using the agar dilution method. The results revealed that several compounds exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A1632
Compound B816
Compound C48

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives on human peripheral blood mononuclear cells (PBMCs). The study found that certain compounds significantly reduced cytokine production in response to inflammatory stimuli.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound D76% at 10 µM86% at 10 µM
Compound E61% at 10 µM93% at 10 µM

Q & A

Q. Critical Conditions :

  • Temperature control : Excess heat may lead to dehalogenation or decomposition.
  • Catalyst selection : KOH or NaOAc enhances cyclization efficiency .
  • Monitoring : TLC or HPLC ensures reaction completion and minimizes side products .

Q. Table 1: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)Reference
Hydrazine cyclizationHydrazine hydrate, KOH, ethanol, reflux50–70
Pd-catalyzed couplingPd(OAc)₂, XPhos, DMF, 110°C60–75

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons, with aromatic signals (δ 7.2–8.5 ppm) and acetyl carbonyl (δ 2.6–2.8 ppm) .
    • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 343.22 for C₁₇H₁₅BrN₂O) .
  • Crystallography :
    • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C8–C9: 1.4995 Å) and dihedral angles (e.g., pyrazole-phenyl: 12.5°) using SHELXL .

Q. Table 2: Key Crystallographic Parameters

Bond/AngleValue (Å/°)Reference
C7–C8 (ethanone)1.5370
N1–C9 (pyrazole)1.337
Dihedral angle (phenyl-pyrazole)12.5°

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond length variations) across studies?

Answer:
Discrepancies may arise from data resolution, refinement protocols, or crystal packing effects. Methodological strategies include:

Refinement parameters : Use SHELXL with anisotropic displacement parameters and high-resolution data (e.g., < 0.8 Å) to minimize errors .

Validation tools : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps for outliers .

Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 1-[3-(4-chlorophenyl)pyrazolyl]ethanone) to identify trends .

Example : In , C9–C10 bond length (1.5370 Å) differs from (1.520 Å) due to torsional strain from substituents. Adjusting refinement constraints in SHELXL can reconcile such variations .

Advanced: What strategies can probe substituent effects (e.g., bromine position) on electronic properties and reactivity?

Answer:

  • Experimental :
    • Electrochemical analysis : Cyclic voltammetry to assess redox behavior influenced by bromine’s electron-withdrawing effects.
    • Derivatization : Synthesize analogs (e.g., 4-chloro or 4-fluoro) and compare reaction kinetics (e.g., Suzuki coupling) .
  • Computational :
    • DFT calculations : Compare HOMO-LUMO gaps and electrostatic potential maps (e.g., Gaussian 16) to predict reactivity .

Case Study : shows trifluoromethyl substituents enhance bioactivity; similar approaches can evaluate bromine’s role in π-stacking or halogen bonding .

Advanced: How to design experiments analyzing tautomerism or conformational flexibility in pyrazolyl derivatives?

Answer:

  • Variable-temperature NMR : Monitor proton shifts (e.g., NH protons in DMSO-d₆) to detect tautomeric equilibria .
  • Dynamic XRD : Collect data at multiple temperatures (e.g., 100–300 K) to track conformational changes .
  • Molecular dynamics simulations : Model rotational barriers of the ethanone group using AMBER or GROMACS .

Example : ’s C8–C9–C10 angle (111.35°) suggests restricted rotation, which can be validated via VT-NMR .

Basic: What safety protocols are essential when handling brominated pyrazolyl ethanones?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatility of brominated compounds .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.